molecular formula C23H22ClN3O4S B10910987 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-4H-pyran-3-carboxylate

Cat. No.: B10910987
M. Wt: 472.0 g/mol
InChI Key: OLGMJHLXKDMSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, chloromethyl, cyano, and methoxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the cycloaddition reaction of an α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring with the cyano and amino groups in place. Subsequent functionalization steps introduce the chloromethyl, methoxy, and pyridylsulfanyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as morpholine, piperidine, or aniline in the presence of a base.

    Cyclization: Reagents like formamide, formic acid, urea, or thiourea under heating conditions.

    Acylation: Acyl chlorides or anhydrides in the presence of a base or catalyst.

Major Products

    Pyrimidine Derivatives: Formed through cyclization reactions.

    Substituted Pyran Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the cyano and amino groups can interact with nucleophilic sites on enzymes, while the pyridylsulfanyl group can form coordination complexes with metal ions in biological systems .

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H22ClN3O4S/c1-3-30-23(28)21-18(11-24)31-22(26)16(12-25)20(21)14-7-8-17(29-2)15(10-14)13-32-19-6-4-5-9-27-19/h4-10,20H,3,11,13,26H2,1-2H3

InChI Key

OLGMJHLXKDMSDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3)C#N)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.